molecular formula C15H10N4O2S B2954482 6-cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide CAS No. 1445585-18-1

6-cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide

Cat. No.: B2954482
CAS No.: 1445585-18-1
M. Wt: 310.33
InChI Key: BZMSADOHPFYOKB-UHFFFAOYSA-N
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Description

6-Cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide is a complex organic compound characterized by its unique structure, which includes a quinoline ring, a pyridine ring, a cyano group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline and pyridine derivatives. One common approach is the reaction between quinoline-6-carboxylic acid and 3-cyanopyridine-5-sulfonyl chloride in the presence of a coupling agent such as DCC (Dicyclohexylcarbodiimide) and a base like triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 6-Cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The quinoline ring can be reduced to produce a dihydroquinoline derivative.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Ammonia (NH3) in ethanol.

Major Products Formed:

  • Oxidation: 6-cyano-N-(quinolin-6-yl)pyridine-3-carboxylic acid.

  • Reduction: this compound dihydroquinoline.

  • Substitution: N-(quinolin-6-yl)pyridine-3-sulfonamide amine.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 6-cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide has been studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of diseases such as cancer and bacterial infections. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 6-cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-Cyano-N-(quinolin-5-yl)pyridine-3-sulfonamide

  • 6-Cyano-N-(quinolin-7-yl)pyridine-3-sulfonamide

  • 6-Cyano-N-(quinolin-8-yl)pyridine-3-sulfonamide

Uniqueness: 6-Cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide stands out due to its specific position of the cyano and sulfonamide groups on the quinoline ring. This structural difference can lead to variations in reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-cyano-N-quinolin-6-ylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S/c16-9-13-3-5-14(10-18-13)22(20,21)19-12-4-6-15-11(8-12)2-1-7-17-15/h1-8,10,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMSADOHPFYOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=CN=C(C=C3)C#N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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